molecular formula C₂₂H₁₇ClN₆O B560053 Duvelisib CAS No. 1201438-56-3

Duvelisib

Cat. No. B560053
M. Wt: 416.86
InChI Key: SJVQHLPISAIATJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Duvelisib, sold under the brand name Copiktra, is a medication used to treat chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma after other treatments have failed . It is an oral dual inhibitor of phosphoinositide-3 kinases .


Molecular Structure Analysis

Duvelisib has a molecular formula of C22H17ClN6O and an average mass of 416.863 Da . It is a small-molecule inhibitor of phosphoinositide-3 kinases .

Scientific Research Applications

  • Efficacy in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) : Duvelisib significantly improved progression-free survival and overall response rate in patients with relapsed or refractory CLL/SLL, including those with high-risk chromosome deletions and TP53 mutations. It was particularly effective in cases where other treatments had limited success (Flinn et al., 2018).

  • Activity in T-cell Lymphoma : It showed clinical activity and acceptable safety in patients with relapsed/refractory peripheral and cutaneous T-cell lymphoma. This included a range of response rates across different subtypes, suggesting its broad applicability in T-cell lymphoma treatment (Horwitz et al., 2018).

  • Clinical Activity in Advanced Hematologic Malignancies : Duvelisib was clinically active in a wide range of doses and disease subtypes, including indolent non-Hodgkin lymphoma, CLL, and T-cell lymphoma, with a generally acceptable safety profile (Flinn et al., 2018).

  • First Global Approval : It received its first global approval in the USA for the treatment of adult patients with relapsed or refractory CLL/SLL and follicular lymphoma after at least two prior therapies. Ongoing clinical development for various hematological malignancies continues worldwide (Blair, 2018).

  • Combination Therapies : Studies indicate the potential of duvelisib in combination therapies. For instance, its combination with venetoclax showed promise in enhancing apoptosis in CLL cells, suggesting a mechanistic rationale for combining these drugs in clinical settings (Patel et al., 2017).

  • Synergy with Multiple Targeted Therapies : Duvelisib demonstrated synergy with a range of standard-of-care agents and emerging drugs, highlighting its potential in combination treatments for various hematologic malignancies (Faia et al., 2018).

  • Pharmacokinetic Studies : The pharmacokinetic profile of duvelisib has been explored in different studies, including its absorption, half-life, and maximum tolerated dose in patients with advanced hematologic malignancies (Rodrigues et al., 2019).

  • Safety and Efficacy in Japanese Patients : A Phase I study in Japanese patients with relapsed or refractory lymphoma found duvelisib to be well-tolerated, with an overall response rate of 71.4% (Izutsu et al., 2020).

Safety And Hazards

The FDA has warned that results from a clinical trial showed a possible increased risk of death with Duvelisib compared to another medicine to treat CLL and SLL . The trial also found a higher risk of serious side effects, including infections, diarrhea, inflammation of the intestine and lungs, skin reactions, and high liver enzyme levels in the blood .

properties

IUPAC Name

8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVQHLPISAIATJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152697
Record name Duvelisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/ml
Record name Duvelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Duvelisib acts as a strong reversible inhibitor of the isoform gamma and delta of the phosphoinositide3-kinase (PI3K). PI3K plays a very important role in innate and adaptative immunity and the inhibition of the form delta and gamma has been very important for the suppression of immunity. The activity of PI3K gamma and delta is restricted to hematopoietic cells and it is necessary for normal B cell development. In lymphomas, the activation of PI3K is enlarged to promote unlimited growth and survival. Hence, inhibition of PI3K can provide an inhibition of the signaling from BCR, inhibition of a cytokine signaling from the microenvironment and enhancement of anti-tumor immunity. The specific mechanism of this PI3K inhibitors are further described as follows: -BCR activates signaling pathways after antigen engagement and it is also critical for the physiologic life of the lymphocytes and neoplastic lymphomas. In CLL, BCR reacts to auto- and exo-antigens to promote clonal expansion. This sustained presence of BCR activates delta PI3K producing a pro-survival pathway of the neoplastic cells which already present a higher activity of PI3K. Thus, the blockade of PI3K will limit the activity of BCR and the driven physiology of the lymphoma. -The inhibition of PI3K can also inhibit paracrine and autocrine pro-survival signals mediated by adhesion molecules, chemokines and soluble factors. This activity is attained due to the fact that several downstream signals convey on PI3K. -It has been reported that inactivation of PI3K produces a significant resistance to tumorigenesis. This data suggests that inhibition of PI3K can facilitate recognition and elimination of tumor cells. In summary, duvelisib inhibits the isoform delta of PI3K which is necessary for cell proliferation and survival and the isoform gamma which is critical for cytokine signaling and the pro-inflammatory response.
Record name Duvelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Duvelisib

CAS RN

1201438-56-3
Record name IPI 145
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201438-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duvelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201438563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duvelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Duvelisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DUVELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610V23S0JI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>190 ºC
Record name Duvelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
3,840
Citations
IW Flinn, S O'Brien, B Kahl, M Patel… - Blood, The Journal …, 2018 - ashpublications.org
… of duvelisib in 210 patients with advanced hematologic malignancies. In the dose escalation phase (n = 31), duvelisib 8 … with 25 or 75 mg duvelisib twice daily continuously. Single-dose …
Number of citations: 234 ashpublications.org
HA Blair - Drugs, 2018 - Springer
… In September 2018, duvelisib received its first global approval … Duvelisib was also granted accelerated approval in the USA … duvelisib leading to these first approvals for CLL/SLL and FL. …
Number of citations: 89 link.springer.com
DA Rodrigues, FS Sagrillo, CAM Fraga - Pharmaceuticals, 2019 - mdpi.com
… In this review, we provide a series of information about duvelisib, such as the development … when duvelisib (3) was administered 25 mg twice daily. The use of duvelisib administered 25 …
Number of citations: 57 www.mdpi.com
I Flinn, Y Oki, M Patel, SM Horwitz, FM Foss… - Blood, 2014 - Elsevier
… The R/R iNHL pts received duvelisib at doses ranging from 15 mg BID to 75 mg BID. … was observed in R/R iNHL pts at all doses of duvelisib evaluated (15 mg BID to 75 mg BID). In the …
Number of citations: 66 www.sciencedirect.com
K Patel, AV Danilov, JM Pagel - Blood, The Journal of the …, 2019 - ashpublications.org
… While a cross-trial comparison may not be feasible, the clinical efficacy of duvelisib in FL overall appears comparable to that of idelalisib and copanlisib (Table 2). Duvelisib received …
Number of citations: 30 ashpublications.org
S O'Brien, M Patel, BS Kahl, SM Horwitz… - American journal of …, 2018 - Wiley Online Library
… Here we report on the efficacy, safety, and pharmacodynamics of duvelisib in patients … duvelisib in hematologic malignancies. These data support the ongoing investigation of duvelisib …
Number of citations: 54 onlinelibrary.wiley.com
IW Flinn, M Patel, Y Oki, S Horwitz… - American journal of …, 2018 - Wiley Online Library
… of duvelisib monotherapy in patients with advanced hematologic malignancies, duvelisib was … Duvelisib demonstrated favorable clinical activity and an acceptable safety profile in these …
Number of citations: 38 onlinelibrary.wiley.com
K Faia, K White, E Murphy, J Proctor, M Pink… - PLoS …, 2018 - journals.plos.org
… after duvelisib treatment, cells were treated with duvelisib for 24 hours and then treated with either mTORC inhibitor or duvelisib for one additional hour. Retreatment with duvelisib or …
Number of citations: 33 journals.plos.org
SM Horwitz, R Koch, P Porcu, Y Oki… - Blood, The Journal …, 2018 - ashpublications.org
… In vitro, duvelisib potently killed 3 of 4 TCL lines with … Administration of duvelisib to mice engrafted with a PTCL patient-… In summary, duvelisib demonstrated promising clinical activity and …
Number of citations: 244 ashpublications.org
AJ Moskowitz, R Koch, N Mehta-Shah, P Myskowski… - Blood, 2017 - Elsevier
… A phase I study of the oral PI3K-δ/γ inhibitor duvelisib (DUV) in pts with TCLs showed promising activity in rel/ref TCL (Horwitz, Blood 2014). We assessed mechanisms of response and …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.